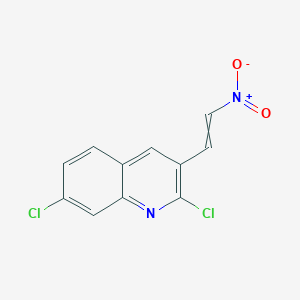
Fluorescent Brightener 54
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These agents are designed to enhance the appearance of color and brightness in various materials by absorbing ultraviolet light and re-emitting it as visible blue light . This property makes Fluorescent Brightener 54 particularly valuable in industries such as textiles, paper, and detergents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 54 typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization to produce the pyrazoline ring structure. The final step involves sulfonation to introduce the benzenesulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescent Brightener 54 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its optical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Fluorescent Brightener 54 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Biology: The compound is employed in fluorescence microscopy to stain and visualize biological samples, enhancing contrast and detail.
Medicine: this compound is used in diagnostic assays and imaging techniques to detect specific biomolecules or structures.
Industry: In addition to its use in textiles, paper, and detergents, the compound is also utilized in plastics and coatings to improve visual appearance and brightness
Wirkmechanismus
The mechanism of action of Fluorescent Brightener 54 involves the absorption of ultraviolet light, which excites the electrons in the molecule to a higher energy state. As the electrons return to their ground state, they release energy in the form of visible blue light. This fluorescence effect enhances the perceived brightness and whiteness of the treated materials .
Molecular Targets and Pathways: The primary molecular targets of this compound are the chromophores within the compound that absorb and emit light. The pathways involved include the excitation of electrons and subsequent fluorescence emission, which is a physical rather than a chemical process .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-bis(benzoxazolyl)-cis-stilbene
- 2,5-bis(benzoxazol-2-yl)thiophene
- 4,4’-diamino-2,2’-stilbenedisulfonic acid
- Tinopal CBS
- Uvitex OB
Eigenschaften
CAS-Nummer |
12768-89-7 |
|---|---|
Molekularformel |
C8H3BrCl2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




